For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure and Chemical Properties of Alanine (B10760859)
Introduction
Alanine (Ala or A) is a non-essential, aliphatic α-amino acid fundamental to protein structure and various metabolic processes.[1][2] Its simple methyl side chain confers unique properties that make it a crucial component in biochemical research and a significant molecule in drug development. This guide provides a comprehensive overview of alanine's structure, chemical properties, and its role in key signaling pathways, along with detailed experimental protocols for its synthesis.
Structure of Alanine
Alanine's structure consists of a central carbon atom (α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a methyl group (-CH3) as its side chain.[3][4] This methyl side chain classifies alanine as a non-polar, aliphatic amino acid.[1][3] Under physiological pH, alanine exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-).[1][3] The L-isomer is the enantiomer incorporated into proteins.[1]
Chemical Properties of Alanine
Alanine's chemical properties are summarized in the table below, providing key quantitative data for reference.
| Property | Value | Reference |
| Molecular Formula | C₃H₇NO₂ | [2] |
| Molecular Weight | 89.09 g/mol | [2] |
| IUPAC Name | 2-Aminopropanoic acid | [3] |
| pKa (α-COOH) | 2.34 - 2.35 | [1][2] |
| pKa (α-NH₃⁺) | 9.87 | [1][2] |
| Isoelectric Point (pI) | 6.01 | [2] |
| Melting Point | 314.5 °C (L-Alanine) | [5] |
| Density | 1.432 g/cm³ | [5] |
| Water Solubility | 166.5 g/L (25 °C) | [5] |
| LogP | -2.85 to -0.68 | [1][6] |
| Appearance | White to nearly white powder | [5] |
| Odor | Odorless | [5][6] |
Experimental Protocols
Strecker Synthesis of Alanine
The Strecker synthesis is a classic method for producing α-amino acids from aldehydes. This protocol outlines the synthesis of a racemic mixture of alanine.
Materials:
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Ethanol
Procedure:
-
Imine Formation: In a well-ventilated fume hood, dissolve ammonium chloride in water. To this solution, add acetaldehyde and stir. The reaction forms an iminium ion in situ.
-
α-Aminonitrile Formation: Slowly add a solution of potassium cyanide to the reaction mixture. The cyanide ion acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile. Maintain the reaction at a controlled temperature.
-
Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid and heat under reflux. This step hydrolyzes the nitrile group to a carboxylic acid, and the amino group will be protonated.
-
Neutralization and Isolation: After hydrolysis, cool the solution and neutralize it with a strong base, such as sodium hydroxide, to the isoelectric point of alanine (pI ≈ 6.0). At this pH, alanine will be least soluble.
-
Purification: The precipitated crude alanine can be collected by filtration and recrystallized from a water/ethanol mixture to yield purified racemic alanine.
Enzymatic Synthesis of L-Alanine using Transaminase
This protocol describes the asymmetric synthesis of L-alanine from pyruvate (B1213749) using an L-amino acid transaminase.
Materials:
-
Pyruvate
-
L-Glutamate (as the amino donor)
-
L-amino acid transaminase (e.g., from Bacillus subtilis)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Cation exchange chromatography column
-
Ammonia (B1221849) solution
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing potassium phosphate buffer, pyruvate, L-glutamate, and PLP.
-
Enzyme Addition: Add the L-amino acid transaminase to the reaction mixture to initiate the transamination reaction.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation. Monitor the progress of the reaction by measuring the consumption of pyruvate or the formation of L-alanine using HPLC.
-
Reaction Termination: Terminate the reaction by heat inactivation of the enzyme or by acidification.
-
Purification:
-
Centrifuge the reaction mixture to remove the precipitated enzyme.
-
Apply the supernatant to a cation exchange chromatography column.
-
Wash the column with distilled water to remove unreacted pyruvate and other anionic components.
-
Elute the bound L-alanine using a gradient of ammonia solution.
-
Collect the fractions containing L-alanine and confirm the purity by HPLC.
-
Lyophilize the pure fractions to obtain solid L-alanine.
-
Signaling Pathways and Logical Relationships
Glucose-Alanine Cycle
The Glucose-Alanine cycle is a crucial metabolic pathway for transporting nitrogen from muscle to the liver in a non-toxic form.[5] In the muscle, amino groups are transferred to pyruvate to form alanine. Alanine is then transported to the liver, where it is converted back to pyruvate for gluconeogenesis, and the amino group enters the urea (B33335) cycle.[5][7]
Caption: The Glucose-Alanine Cycle between muscle and liver.
Alanine Activation of AMPK Signaling
Recent studies have shown that L-alanine can act as a signaling molecule to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7][8][9] The metabolism of alanine leads to an increase in the AMP/ATP ratio, which is a primary activator of AMPK.
Caption: Activation of AMPK signaling by L-alanine metabolism.
Experimental Workflow for Enzymatic Synthesis of L-Alanine
The following diagram illustrates a typical workflow for the enzymatic synthesis and purification of L-alanine.
Caption: Workflow for the enzymatic synthesis of L-alanine.
Conclusion
Alanine, despite its simple structure, is a versatile and critical molecule in biochemistry and drug development. Its non-polar nature contributes to protein folding and stability, while its central role in metabolic pathways like the Glucose-Alanine cycle highlights its importance in systemic physiology. The ability of alanine to modulate signaling pathways such as AMPK activation opens new avenues for therapeutic intervention in metabolic diseases. The detailed experimental protocols provided herein offer a practical guide for the synthesis of this important amino acid, facilitating further research into its biological functions and applications.
References
- 1. tuscany-diet.net [tuscany-diet.net]
- 2. benchchem.com [benchchem.com]
- 3. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism – Molecular Metabolism [molecularmetabolism.com]
- 5. Cahill cycle - Wikipedia [en.wikipedia.org]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Glucose-Alanine Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. medschoolcoach.com [medschoolcoach.com]
